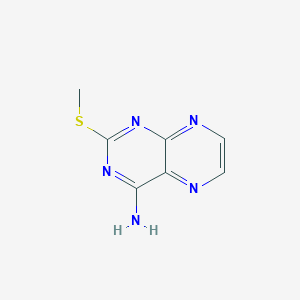

2-(Methylsulfanyl)-4-pteridinamine

説明

2-(Methylsulfanyl)-4-pteridinamine is a heterocyclic compound featuring a pteridine core substituted with a methylsulfanyl (-SMe) group at position 2 and an amino (-NH₂) group at position 3. Pteridine derivatives are pivotal in medicinal chemistry due to their structural resemblance to folate cofactors and their roles in biological processes such as nucleotide biosynthesis and enzyme inhibition. The methylsulfanyl moiety enhances lipophilicity and may modulate electronic properties, influencing reactivity and binding interactions in biological systems .

特性

CAS番号 |

70779-62-3 |

|---|---|

分子式 |

C7H7N5S |

分子量 |

193.23g/mol |

IUPAC名 |

2-methylsulfanylpteridin-4-amine |

InChI |

InChI=1S/C7H7N5S/c1-13-7-11-5(8)4-6(12-7)10-3-2-9-4/h2-3H,1H3,(H2,8,10,11,12) |

InChIキー |

SSVJGRRULYHDNM-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

正規SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

製品の起源 |

United States |

類似化合物との比較

Pyrimidine-Based Analogs

Compounds like 1-[4-chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) () share the methylsulfanyl substituent on a pyrimidine ring. Unlike pteridine, pyrimidine is a six-membered heterocycle with two nitrogen atoms. The presence of -SMe at position 2 in both systems suggests similar synthetic strategies, such as nucleophilic substitution or cyclocondensation.

Key Data:

Annulated Sulfur-Containing Derivatives

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) () demonstrates the incorporation of -SMe into fused heterocycles. Annulation increases steric hindrance and electronic complexity, which may reduce reactivity compared to simpler pteridine derivatives. The -SMe group in such systems often acts as a leaving group or participates in redox reactions, a trait shared with this compound .

Physicochemical and Reactivity Profiles

Electronic Effects

The methylsulfanyl group is electron-donating via resonance (+R effect), which stabilizes adjacent positive charges and influences nucleophilic/electrophilic behavior. In pyrimidine derivatives (), this group facilitates substitution reactions at position 4 (e.g., chloro displacement by amines). For this compound, the electron-rich pteridine core may enhance interactions with biological targets like enzymes or receptors .

準備方法

Formation of Tetrahydropyrimidine Derivatives

The synthesis of 2-(Methylsulfanyl)-4-pteridinamine often begins with the preparation of tetrahydropyrimidine precursors. A documented method involves the reaction of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one with allyl bromide in dimethylformamide (DMF) under basic conditions (potassium carbonate, 100°C), yielding O4- and N3-allylated intermediates. These intermediates undergo Claisen rearrangement at 200°C to form 5-allyl derivatives, a critical step for introducing the methylthio group. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while column chromatography with ethyl acetate achieves purification.

Optimization of Leaving Groups

The choice of leaving groups significantly impacts substitution efficiency. Comparative studies show that ditosylate substrates (e.g., 13b in Table 1) outperform dibromides and dimesylates in domino cyclization reactions, achieving 73–84% yields without E2 elimination byproducts. Tosylate groups enhance reactivity due to their superior leaving ability, enabling efficient intramolecular SN2 cyclization under mild conditions (DMF, 60°C).

Cyclization Strategies

Domino Intermolecular-Intramolecular Cyclization

A pivotal advancement involves domino cyclization using sulfonamide-functionalized precursors. For example, treating ditosylate 13b with TsNH2 in DMF at 60°C induces sequential intermolecular substitution and intramolecular ring closure, forming pyrrolidine derivatives in 84% yield. This method avoids elimination side reactions, attributed to the sulfonamide’s ability to stabilize transition states through hydrogen bonding.

Ring Closure via Hydrazine Derivatives

Alternative routes employ hydrazine dihydrochlorides to construct the pteridine core. Reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride yields racemic intermediates, which are resolved via chiral chromatography (Chiralpak column, methanol eluent) to isolate the R-configuration product. This approach highlights the role of stereochemistry in optimizing biological activity.

Purification and Characterization

Chromatographic Techniques

Purification relies heavily on column chromatography. Ethyl acetate (100%) elutes 6-(allyloxy)-2-(benzylthio)-pyrimidin-4-amine with 62% efficiency, while methanol resolves chiral products with >99% enantiomeric excess. These methods ensure high purity, critical for pharmaceutical applications.

Spectroscopic Validation

Structural confirmation employs infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Key IR absorptions at 1642 cm⁻¹ (C=N stretch) and 1336 cm⁻¹ (C-S stretch) confirm functional groups. ¹H NMR spectra reveal characteristic singlet peaks for methylthio groups (δ 2.30 ppm) and aromatic protons (δ 7.24–7.46 ppm).

Comparative Analysis of Synthetic Routes

Table 1 summarizes preparation methods, highlighting yields, conditions, and advantages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。